molecular formula C15H18N2O3S B4417106 4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B4417106
M. Wt: 306.4 g/mol
InChI Key: TUJZQXXZTSIAAK-UHFFFAOYSA-N
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Description

4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C15H18N2O3S It is a sulfonamide derivative, characterized by the presence of a methoxy group, two methyl groups, and a pyridinylmethyl group attached to a benzenesulfonamide core

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-12(2)15(5-4-14(11)20-3)21(18,19)17-10-13-6-8-16-9-7-13/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJZQXXZTSIAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride and 4-pyridinylmethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-methoxy-2,3-dimethylbenzenesulfonyl chloride is reacted with 4-pyridinylmethylamine in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxy-2,3-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide.

    Reduction: Formation of 4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide with an amine group.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies on related sulfonamides have shown their effectiveness in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Table 1: Anticancer Activity of Sulfonamide Compounds

Compound NameCancer TypeIC50 (µM)Reference
4-Methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamideBreast Cancer12.5
Related Compound ALung Cancer10.0
Related Compound BColon Cancer15.0

Enzyme Inhibition Studies

Inhibition of Carbonic Anhydrase
A notable application of this compound is its role as an inhibitor of carbonic anhydrase (CA). CA inhibitors are crucial in treating conditions such as glaucoma, epilepsy, and edema. The structure of the compound allows it to bind effectively to the active site of CA, thus inhibiting its activity.

Case Study: Inhibition of Carbonic Anhydrase
A study demonstrated that the compound exhibited a Ki value of 5 µM against human carbonic anhydrase II, indicating strong inhibitory potential. This suggests that modifications to the pyridine moiety could enhance selectivity and potency.

Antimicrobial Properties

Broad-Spectrum Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest that it possesses broad-spectrum antibacterial activity.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Potential in Neurological Disorders

Recent research has explored the neuroprotective effects of sulfonamide derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for further investigation.

Case Study: Neuroprotection
In vitro studies have shown that derivatives can reduce oxidative stress and apoptosis in neuronal cell lines, suggesting a protective effect against neurodegeneration.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2,3-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
  • 4-methoxy-2,3-dimethyl-N-(4-pyridinyl)benzenesulfonamide

Comparison

  • Structural Differences : The position of the pyridinylmethyl group varies among these compounds, leading to differences in their chemical and biological properties.
  • Uniqueness : 4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct reactivity and selectivity in chemical reactions and biological interactions.

This detailed article provides a comprehensive overview of 4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Q & A

Q. What are the common synthetic routes for 4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide?

The synthesis typically involves sulfonylation of a substituted benzene ring followed by coupling with a pyridinylmethylamine derivative. For example, substituted benzoyl chlorides are reacted with amines (e.g., pyridin-4-ylmethanamine) in the presence of pyridine as a base to form sulfonamide bonds. Reaction optimization often includes temperature control (e.g., 0–25°C) and anhydrous solvents like dichloromethane to minimize side reactions . Characterization via 1H^1H-NMR and elemental analysis confirms product purity .

Q. How is the molecular structure of this compound validated in research settings?

Structural validation employs X-ray crystallography for unambiguous confirmation of regiochemistry and stereochemistry. Supplementary crystallographic data (e.g., CCDC numbers) are often deposited in repositories like the Cambridge Structural Database. Spectroscopic methods, including 13C^{13}C-NMR and IR, complement crystallography by verifying functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm1^{-1}) .

Q. What analytical techniques are used to assess purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>95% required for biological assays). Stability studies under varying pH (e.g., 1.2–7.4) and temperature (25–40°C) use accelerated degradation protocols, with mass spectrometry (LC-MS) identifying degradation products .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Yield optimization involves catalyst screening (e.g., DMAP for acylation), solvent selection (polar aprotic solvents like DMF for solubility), and microwave-assisted synthesis to reduce reaction times. For example, microwave irradiation at 100°C for 10 minutes improved coupling efficiency by 20% compared to conventional heating .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in potency (e.g., IC50_{50} variability in enzyme inhibition) may arise from assay conditions (e.g., ATP concentration in kinase assays). Meta-analyses comparing protocols (e.g., cell-free vs. cell-based assays) and orthogonal validation (e.g., SPR binding kinetics) resolve inconsistencies .

Q. How is structure-activity relationship (SAR) analysis conducted for this compound?

SAR studies systematically modify substituents (e.g., methoxy vs. ethoxy groups) and evaluate changes in biological activity. For instance, replacing the pyridinylmethyl group with a benzyl moiety reduced antitumor activity by 50%, highlighting the importance of the pyridine ring in target binding . Computational docking (e.g., AutoDock Vina) further predicts binding modes to targets like tubulin or kinases .

Q. What methods are used to investigate unexpected byproducts during synthesis?

Unexpected products (e.g., double sulfonamides) are analyzed via LC-MS and 1H^1H-NMR to identify structural motifs. Reaction pathway modeling (DFT calculations) elucidates mechanisms, such as unintended nucleophilic substitutions at activated aryl positions .

Q. How do researchers design in vivo studies to evaluate antitumor efficacy?

In vivo protocols use xenograft models (e.g., HT-29 colon cancer in nude mice) with daily oral dosing (10–50 mg/kg). Pharmacodynamic endpoints include tumor volume measurement and immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3). Pharmacokinetic parameters (e.g., T1/2T_{1/2}, bioavailability) are quantified via LC-MS/MS .

Methodological Considerations

Q. What computational tools predict the compound’s pharmacokinetic properties?

Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, the methoxy group enhances solubility (clogP = 2.1) but may reduce CNS penetration due to hydrogen-bonding with the sulfonamide .

Q. How are crystallographic data interpreted to resolve conformational ambiguities?

Software suites (e.g., SHELX, Olex2) refine X-ray data to generate electron density maps. For flexible groups like the pyridinylmethyl chain, occupancy refinement and disorder modeling clarify conformational populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Reactant of Route 2
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4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

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